molecular formula C10H9NO4S3 B2599869 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-47-7

3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B2599869
CAS No.: 944894-47-7
M. Wt: 303.37
InChI Key: ZQCOOKGBHWVBRB-UHFFFAOYSA-N
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Description

3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its sulfamoyl and carboxylic acid groups provide additional sites for chemical modification, enhancing its versatility in various scientific and industrial applications .

Properties

IUPAC Name

3-(thiophen-2-ylmethylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S3/c12-10(13)9-8(3-5-17-9)18(14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCOOKGBHWVBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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